Methyl 3-amino-2-isopropylisonicotinate
Description
Methyl 3-amino-2-isopropylisonicotinate is a substituted isonicotinic acid ester featuring an amino group at the 3-position and an isopropyl substituent at the 2-position of the pyridine ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications that enhance bioactivity or alter physicochemical properties.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 3-amino-2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)9-8(11)7(4-5-12-9)10(13)14-3/h4-6H,11H2,1-3H3 |
InChI Key |
IOWNSIHZDGGBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-isopropylisonicotinate typically involves the reaction of isonicotinic acid derivatives with appropriate reagents. One common method is the esterification of 3-amino-2-isopropylisonicotinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-isopropylisonicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-2-isopropylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-isopropylisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-amino-2-isopropylisonicotinate shares structural similarities with other methyl-substituted isonicotinate derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and research findings:
Structural Analogues and Substituent Effects
Key analogs include:
Methyl 3-amino-2-methoxyisonicotinate (CAS: 173435-41-1): Substitutes the isopropyl group with a methoxy (-OCH₃) group at the 2-position.
Methyl 3-amino-2-chloroisonicotinate (CAS: 88482-17-1): Replaces the isopropyl group with a chlorine atom. The electron-withdrawing Cl substituent may enhance electrophilic reactivity, making this compound more suitable for nucleophilic substitution reactions in synthetic pathways .
5-Amino-2-methylisonicotinic acid (CAS: 16135-36-7): Features a methyl group at the 2-position and a carboxylic acid (-COOH) instead of an ester. The free acid group increases hydrogen-bonding capacity, which could improve binding affinity in biological targets .
Physicochemical Properties
- Solubility: Ester derivatives generally exhibit lower aqueous solubility than their carboxylic acid counterparts (e.g., 5-Amino-2-methylisonicotinic acid) due to reduced polarity .
Similarity Scores and Functional Implications
Quantitative similarity assessments (e.g., Tanimoto coefficients) reveal:
| Compound | Similarity Score | Key Substituent Difference |
|---|---|---|
| 5-Amino-2-methylisonicotinic acid | 0.87 | Carboxylic acid vs. ester |
| Methyl 3-amino-2-methoxyisonicotinate | 0.81 | Methoxy vs. isopropyl |
| Methyl 3-amino-2-chloroisonicotinate | 0.81 | Chloro vs. isopropyl |
Higher similarity scores (e.g., 0.87) suggest closer functional overlap, particularly in binding interactions or metabolic pathways. For example, 5-Amino-2-methylisonicotinic acid’s structural resemblance may indicate shared applications in antimicrobial or anti-inflammatory agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
